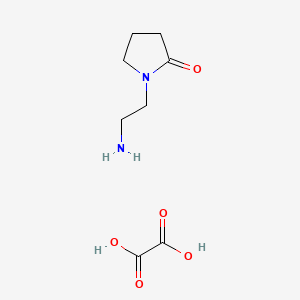

1-(2-aminoethyl)-2-pyrrolidinone oxalate

Description

Overview of the Pyrrolidinone Chemical Scaffold and its Significance in Chemical Biology

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and chemical biology. nih.gov This structural motif is present in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. nih.govrdd.edu.iq The significance of the pyrrolidinone scaffold is underscored by its presence in numerous clinically used drugs and its continuous exploration as a template for the design of novel therapeutic agents. digitellinc.com

The versatility of the pyrrolidinone core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical properties and biological targets. This structural flexibility has led to the development of pyrrolidinone derivatives with applications as anticonvulsants, nootropics, anti-inflammatory agents, and antimicrobials. researchgate.netmdpi.com

Table 1: Examples of Pharmacological Activities of Pyrrolidinone Derivatives

| Pharmacological Activity | Example Compound Class |

| Nootropic | Racetams (e.g., Piracetam) |

| Anticonvulsant | Levetiracetam |

| Anti-inflammatory | - |

| Antibacterial/Antifungal | Various synthetic derivatives |

The exploration of the pyrrolidinone scaffold in chemical biology often involves the synthesis of compound libraries to probe structure-activity relationships (SAR). These studies are crucial for identifying key structural features responsible for the observed biological effects and for optimizing lead compounds.

Historical Context of Related Aminoethyl Pyrrolidinone Derivatives in Research

The history of aminoethyl pyrrolidinone derivatives in research is closely linked to the development of the racetam class of nootropic agents. Piracetam, the first synthetic nootropic, features a 2-oxopyrrolidine-1-acetamide structure and has been a subject of research for its potential cognitive-enhancing effects. researchgate.net This pioneering work spurred further investigation into other N-substituted 2-pyrrolidinone (B116388) derivatives.

One of the key synthetic routes to N-substituted pyrrolidinones involves the lactamization of γ-aminobutyric acid (GABA) derivatives or the reaction of γ-butyrolactone with primary amines. A notable synthesis of 1-(2-aminoethyl)pyrrolidine-2-one, the parent compound of the oxalate (B1200264) salt, involves the reaction of γ-butyrolactone with ethylenediamine (B42938). researchgate.net This method provides a straightforward approach to introducing the aminoethyl side chain at the nitrogen atom of the pyrrolidinone ring.

Further historical research has explored the modification of the aminoethyl side chain to create a diverse range of derivatives. For instance, 1-(2-aminoethyl)pyrrolidine-2,5-dione (B1524253) has been utilized as a building block in the synthesis of compounds with potential anticonvulsant activity. nih.gov These early studies laid the groundwork for the continued exploration of aminoethyl pyrrolidinone derivatives in various therapeutic areas.

Current Research Landscape and Emerging Academic Areas for 1-(2-aminoethyl)-2-pyrrolidinone oxalate

While specific academic research focusing exclusively on 1-(2-aminoethyl)-2-pyrrolidinone oxalate is limited in publicly available literature, the current research landscape for the broader class of pyrrolidinone derivatives is vibrant and expanding. A significant area of investigation is in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. digitellinc.com Researchers are exploring the potential of pyrrolidinone derivatives to modulate various targets implicated in these conditions, including amyloid-beta aggregation and neuroinflammation.

The aminoethyl functionality of 1-(2-aminoethyl)-2-pyrrolidinone offers a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The primary amine can be readily derivatized to introduce different functional groups, allowing for the creation of compound libraries for high-throughput screening and drug discovery programs. The use of the oxalate salt form is a common practice in medicinal chemistry to improve the stability, crystallinity, and handling properties of amine-containing compounds for research purposes.

Emerging academic areas for pyrrolidinone derivatives include their investigation as anticancer and antimicrobial agents. mdpi.com The ability of the pyrrolidinone scaffold to serve as a platform for the development of targeted therapies is an active area of research.

Table 2: Potential Research Applications of 1-(2-aminoethyl)-2-pyrrolidinone oxalate

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthetic building block | The primary amine allows for facile derivatization to create novel compounds. |

| Neuropharmacology | Precursor for neuroactive compounds | The pyrrolidinone core is a known pharmacophore for CNS-active agents. |

| Materials Science | Monomer for polymer synthesis | The bifunctional nature of the molecule could be utilized in polymerization reactions. |

It is important to note that while the parent compound, 1-(2-aminoethyl)-2-pyrrolidinone, has been synthesized and used as a chemical intermediate, detailed research findings on the specific biological activities and applications of its oxalate salt are not extensively documented in peer-reviewed literature. Future academic research will be crucial in elucidating the specific properties and potential applications of this particular chemical entity.

Properties

IUPAC Name |

1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZKNKOTEWCTCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392113-56-2 | |

| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular structure. For 1-(2-aminoethyl)-2-pyrrolidinone oxalate (B1200264), a suite of one-dimensional and two-dimensional NMR experiments is employed to assign all proton and carbon signals unequivocally.

Proton NMR (¹H NMR) provides foundational information regarding the number of different types of protons in a molecule and their neighboring environments. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. In the case of 1-(2-aminoethyl)-2-pyrrolidinone oxalate, the spectrum would be analyzed in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

The formation of the oxalate salt involves the protonation of one or both nitrogen atoms of the 1-(2-aminoethyl)-2-pyrrolidinone moiety. This protonation significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield compared to the free base due to the deshielding effect of the positive charge. The protons on the pyrrolidinone ring and the ethyl side chain exhibit characteristic chemical shifts and coupling patterns. For instance, the methylene (B1212753) protons adjacent to the amide nitrogen and the protonated amino group would be expected at a lower field than the other methylene protons. wvu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for the 1-(2-aminoethyl)-2-pyrrolidinone Cation Predicted values are based on analysis of similar N-substituted pyrrolidinone structures. Actual shifts may vary based on solvent and pH.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrrolidinone CH₂ (C3) | ~2.10 | Quintet |

| Pyrrolidinone CH₂ (C4) | ~2.45 | Triplet |

| Pyrrolidinone CH₂ (C5) | ~3.50 | Triplet |

| N-CH₂ (Side Chain) | ~3.65 | Triplet |

| H₃N⁺-CH₂ (Side Chain) | ~3.30 | Triplet |

Carbon-13 NMR (¹³C NMR) is used to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum for 1-(2-aminoethyl)-2-pyrrolidinone oxalate would show signals for the four carbons of the pyrrolidinone ring, the two carbons of the ethyl side chain, and a signal for the two equivalent carbons of the oxalate anion.

The most downfield signal would correspond to the carbonyl carbon (C=O) of the lactam ring due to the strong deshielding effect of the oxygen atom. The carbons of the oxalate anion would also appear at a low field, typically in the range of 160-170 ppm. The other sp³ hybridized carbons of the ring and side chain would appear at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(2-aminoethyl)-2-pyrrolidinone oxalate Predicted values are based on analysis of 2-pyrrolidinone (B116388) and other N-substituted analogs. chemicalbook.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C2) | ~177 |

| Pyrrolidinone CH₂ (C3) | ~31 |

| Pyrrolidinone CH₂ (C4) | ~18 |

| Pyrrolidinone CH₂ (C5) | ~46 |

| N-CH₂ (Side Chain) | ~48 |

| H₃N⁺-CH₂ (Side Chain) | ~38 |

| Oxalate (-COO⁻)₂ | ~165 |

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR techniques for complete structural assignment. researchgate.net These experiments correlate signals from different nuclei, providing connectivity information that resolves ambiguities present in 1D spectra. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to correlate proton signals with the carbon atoms to which they are directly attached. This technique is invaluable for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For 1-(2-aminoethyl)-2-pyrrolidinone, an HSQC spectrum would show cross-peaks connecting the proton signal of each CH₂ group to its corresponding carbon signal, confirming the assignments listed in the tables above. tamu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. This provides crucial information about the three-dimensional structure and conformation of the molecule. A NOESY spectrum could, for example, show correlations between protons on the ethyl side chain and protons on the pyrrolidinone ring, helping to define the preferred spatial arrangement of the side chain relative to the ring. researchgate.netyoutube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns. rsc.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like 1-(2-aminoethyl)-2-pyrrolidinone oxalate, as it can transfer ions from solution into the gas phase with minimal fragmentation. The analysis can be performed in both positive and negative ion modes.

Positive Ion Mode: In positive ion mode, the protonated 1-(2-aminoethyl)-2-pyrrolidinone cation ([C₆H₁₂N₂O + H]⁺) would be detected. This would give a parent ion peak at an m/z corresponding to its molecular mass (129.10). Further fragmentation (MS/MS) of this parent ion could be induced to provide structural information. Based on studies of similar N-substituted pyrrolidinones, characteristic fragmentation pathways may include the loss of small neutral molecules. nih.govwvu.edu

Negative Ion Mode: In negative ion mode, the oxalate dianion ([C₂O₄]²⁻) or the hydrogen oxalate anion ([C₂HO₄]⁻) would be observed at m/z 44 or 89, respectively. The detection of oxalate is a common application of ESI-MS in various analytical contexts. nih.govpreprints.org

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of an ion. drug-dev.com For the 1-(2-aminoethyl)-2-pyrrolidinone cation, HRMS would provide an exact mass that could distinguish its molecular formula (C₆H₁₃N₂O⁺ for the protonated species) from other possible formulas that have the same nominal mass. This capability is essential for confirming the identity of new compounds or for identifying unknown substances in complex mixtures. nih.govwvu.edu

Analysis of Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elucidating the structure of 1-(2-aminoethyl)-2-pyrrolidinone oxalate. When subjected to analysis, typically using electrospray ionization (ESI), the oxalate salt dissociates, allowing for the observation of the individual cationic and anionic components.

In positive-ion mode (ESI+), the 1-(2-aminoethyl)-2-pyrrolidinone moiety is detected as its protonated molecular ion [M+H]⁺. The free base has a molecular weight of 128.17 g/mol , leading to an expected molecular ion at a mass-to-charge ratio (m/z) of approximately 129.18.

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of this molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the molecule's functional groups, including the primary amine and the lactam ring. Common fragmentation pathways would involve the cleavage of C-C and C-N bonds. In negative-ion mode (ESI-), the oxalate anion is observed at an m/z of 89. Its fragmentation is well-characterized and typically involves the loss of carbon dioxide to produce a fragment ion at m/z 61. nist.govchemspider.com

Table 1: Predicted Mass Spectrometry Fragments for 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

| Analyte/Fragment | Ion Mode | Predicted m/z | Description |

|---|---|---|---|

| 1-(2-aminoethyl)-2-pyrrolidinone | Positive | 129.18 | [M+H]⁺ molecular ion of the free base |

| C₄H₈NO⁺ | Positive | 86.06 | Loss of ethylamine (B1201723) fragment |

| C₂H₅N⁺ | Positive | 43.04 | Ethylamine fragment |

| Oxalate | Negative | 89.00 | [M-H]⁻ molecular ion of oxalic acid |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For 1-(2-aminoethyl)-2-pyrrolidinone oxalate, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. This technique would reveal the exact bond lengths and angles within the 1-(2-aminoethyl)-2-pyrrolidinone cation and the oxalate anion.

Furthermore, the analysis would elucidate the packing of the ions in the crystal lattice and map the network of intermolecular interactions, such as the hydrogen bonds between the ammonium (B1175870) group of the cation and the carboxylate groups of the oxalate anion. While specific experimental data for this compound is not widely published, a crystallographic study would report the parameters outlined in the table below.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Value |

|---|---|---|

| Chemical formula | Sum of atoms in the asymmetric unit | C₆H₁₂N₂O · C₂H₂O₄ |

| Formula weight | Molecular weight of the formula unit | 218.21 g/mol |

| Crystal system | Classification of crystal shape | To be determined |

| Space group | Symmetry of the unit cell | To be determined |

| a, b, c [Å] | Unit cell dimensions | To be determined |

| α, β, γ [°] | Unit cell angles | To be determined |

| V [ų] | Volume of the unit cell | To be determined |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-aminoethyl)-2-pyrrolidinone oxalate is expected to display characteristic absorption bands corresponding to its primary amine, tertiary amide (lactam), and oxalate components.

The primary amine group (-NH₂) would be identified by N-H stretching vibrations, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region, and N-H bending vibrations around 1600 cm⁻¹. The most prominent feature of the pyrrolidinone ring is the strong carbonyl (C=O) stretching band of the tertiary amide, expected in the range of 1650-1690 cm⁻¹. The oxalate anion exhibits strong, characteristic absorptions from asymmetric and symmetric C=O stretching, typically found in the 1600-1700 cm⁻¹ region, which may overlap with other bands, and C-O stretching vibrations at lower wavenumbers.

Table 3: Expected Infrared Absorption Bands for 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3300 - 3500 | Primary Amine (N-H) | Stretching |

| 2850 - 3000 | Alkane (C-H) | Stretching |

| 1650 - 1690 | Tertiary Amide (C=O) | Stretching |

| ~1600 | Primary Amine (N-H) | Bending |

| 1600 - 1700 | Oxalate (C=O) | Asymmetric Stretching |

Chromatographic Analysis Methodologies

Chromatographic techniques are essential for separating, identifying, and quantifying 1-(2-aminoethyl)-2-pyrrolidinone oxalate, particularly for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of 1-(2-aminoethyl)-2-pyrrolidinone oxalate and for its quantification in research samples. Due to the presence of the amide chromophore, the compound can be detected by UV spectrophotometry, typically at low wavelengths (~200-220 nm). For higher sensitivity and selectivity, especially in complex mixtures, an HPLC system can be coupled to a mass spectrometer (LC-MS). This allows for quantification based on the mass of the target molecule, providing a highly specific and sensitive assay. nist.gov

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds. For 1-(2-aminoethyl)-2-pyrrolidinone oxalate, which is highly polar, method development requires careful selection of the column and mobile phase to achieve adequate retention and good peak shape. A standard C18 stationary phase is often the starting point. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Due to the basic nature of the primary amine, the use of a buffer (e.g., phosphate (B84403) or acetate) to control pH is critical to ensure consistent ionization state and reproducible retention.

Table 4: Typical Starting Parameters for RP-HPLC Method Development

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

In complex research matrices, such as biological fluids, direct detection of 1-(2-aminoethyl)-2-pyrrolidinone may lack the required sensitivity or selectivity. The presence of a primary amine group allows for pre-column derivatization, a strategy where the analyte is reacted with a labeling agent to enhance its detectability.

Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, which can be detected with high sensitivity using a fluorescence detector. Another agent, phenyl isothiocyanate (PITC), reacts with the amine to form a phenylthiocarbamyl (PTC) derivative that possesses a strong UV chromophore, significantly enhancing its UV detectability. These automated online or offline derivatization processes dramatically lower the limits of detection and quantification.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. In the context of novel or synthesized compounds, it serves as a crucial checkpoint for verifying the empirical formula and assessing the purity of the sample. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements, which are then compared against the theoretically calculated values derived from the compound's molecular formula.

For 1-(2-aminoethyl)-2-pyrrolidinone oxalate, the molecular formula is established as C₈H₁₄N₂O₅. This is derived from the combination of 1-(2-aminoethyl)-2-pyrrolidinone (C₆H₁₂N₂O) and oxalic acid (C₂H₂O₄). The molecular weight of the oxalate salt is 218.21 g/mol . Based on this, the theoretical elemental composition can be calculated.

Detailed experimental research findings for the elemental analysis of 1-(2-aminoethyl)-2-pyrrolidinone oxalate are not extensively reported in publicly accessible scientific literature. However, the theoretical values provide a critical benchmark for any future experimental verification. These theoretical percentages are calculated based on the atomic masses of the constituent elements and the molecular formula of the compound.

The expected elemental composition is presented in the data table below. In a research setting, experimental values obtained from an elemental analyzer would be compared to these theoretical figures. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin, is considered evidence of the compound's purity and correct elemental composition.

Table 1: Theoretical Elemental Composition of 1-(2-aminoethyl)-2-pyrrolidinone oxalate

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 44.03 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.47 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.84 |

| Oxygen | O | 16.00 | 5 | 80.00 | 36.66 |

| Total | 218.212 | 100.00 |

These theoretical values are the standard against which the purity and identity of synthesized 1-(2-aminoethyl)-2-pyrrolidinone oxalate would be confirmed in a laboratory setting using instrumental elemental analysis.

Iv. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of a small molecule ligand to the active site of a target protein.

The primary goal of molecular docking is to predict the three-dimensional structure of a ligand-receptor complex. This predictive modeling helps in understanding the fundamental molecular recognition events. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring each conformation to identify the most likely binding pose. These scoring functions estimate the binding free energy of the complex. The predicted binding mode can reveal crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions that stabilize the complex.

Beyond predicting the binding pose, molecular docking is also employed to estimate the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. Scoring functions in docking programs provide a numerical value, often expressed in kcal/mol, that correlates with the binding free energy. A lower (more negative) score generally indicates a more favorable binding affinity. By comparing the docking scores of different ligands to the same target, researchers can rank compounds based on their predicted potency. Furthermore, by docking a ligand against multiple targets, its specificity can be assessed, which is crucial for minimizing off-target effects.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of the conformational changes and interactions within a biological system.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to calculate a wide range of molecular properties. For a compound like 1-(2-aminoethyl)-2-pyrrolidinone oxalate (B1200264) , quantum chemical calculations could be employed to determine its optimized geometry, electrostatic potential, and the energies of its molecular orbitals (HOMO and LUMO). This information is valuable for understanding the molecule's intrinsic reactivity and its potential to engage in specific types of interactions. While computationally intensive, these calculations offer a level of detail that is not accessible with classical methods like molecular docking and MD simulations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. This method is employed to determine the most stable three-dimensional conformation (geometry optimization) of 1-(2-aminoethyl)-2-pyrrolidinone oxalate and to analyze its fundamental electronic properties.

The process begins by constructing an initial 3D structure of the molecule. A geometry optimization calculation is then performed, systematically altering the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. For pyrrolidinone derivatives, these calculations are commonly performed using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G* or 6-311+G(d,p), which have been shown to yield results in excellent agreement with experimental data for related heterocyclic systems. researchgate.netarabjchem.org

The optimized geometry provides precise data on the molecule's spatial arrangement. For 1-(2-aminoethyl)-2-pyrrolidinone oxalate, this would include the planarity of the lactam ring, the orientation of the aminoethyl side chain relative to the ring, and the ionic interaction geometry between the protonated amine and the oxalate counter-ion.

Table 1: Representative Optimized Geometrical Parameters for a Pyrrolidinone Moiety Calculated via DFT (Note: This table provides typical values for a pyrrolidinone ring based on computational studies of related compounds and serves as an example of the data obtained from a DFT geometry optimization.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-C (amide) | ~1.35 Å |

| Bond Length | N-C (ethyl) | ~1.47 Å |

| Bond Angle | O=C-N | ~125° |

| Bond Angle | C-N-C (ring) | ~112° |

| Dihedral Angle | C-N-C-C (ring) | Varies (non-planar) |

Electronic structure analysis derived from DFT calculations reveals the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

HOMO-LUMO Energy Calculations and Molecular Electrostatic Potential (MEP) Surface Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For pyrrolidinone derivatives, DFT calculations have shown that the HOMO is often localized on the pyrrolidinone ring and parts of the substituent, while the LUMO is distributed over the carbonyl group of the ring. nih.gov In the case of 1-(2-aminoethyl)-2-pyrrolidinone oxalate, the protonated amine and the oxalate ion would significantly influence the energies and distributions of these orbitals.

Table 2: Example Frontier Molecular Orbital Energies for a Pyrrolidinone Derivative (Note: These values are illustrative, based on published data for similar heterocyclic compounds, to demonstrate the output of HOMO-LUMO calculations.)

| Parameter | Energy (eV) |

| EHOMO | -6.20 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution on the molecule's surface. rsc.org The MEP map uses a color scale to indicate regions of different electrostatic potential: red typically signifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. rsc.org For 1-(2-aminoethyl)-2-pyrrolidinone oxalate, the MEP surface would likely show a strong negative potential around the oxygen atoms of the carbonyl group and the oxalate anion, identifying them as sites for hydrogen bonding and electrophilic interaction. Conversely, the protons of the protonated amino group and hydrogens on the pyrrolidinone ring would exhibit a positive potential. nih.govmdpi.com

Natural Bond Orbital (NBO) and Time-Dependent DFT (TD-DFT) Calculations

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge delocalization, and hyperconjugative interactions. materialsciencejournal.org It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. nih.gov This analysis provides quantitative information about the electron density in these orbitals and the stabilization energy associated with charge transfer between occupied (donor) and unoccupied (acceptor) orbitals. For 1-(2-aminoethyl)-2-pyrrolidinone oxalate, NBO analysis could reveal the strength of the C-N bonds, the nature of the lone pairs on the oxygen and nitrogen atoms, and the extent of electron delocalization from the oxalate anion to the cation, which contributes to the stability of the ionic bond. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their excited states. researchgate.net Its primary application is the calculation of electronic absorption spectra (UV-Visible spectra). researchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax) and the intensity of these absorptions. This information is valuable for characterizing the molecule and understanding its photophysical properties. For a pyrrolidinone derivative, electronic transitions often involve π → π* transitions associated with the amide chromophore. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model for 1-(2-aminoethyl)-2-pyrrolidinone oxalate would be constructed based on its key structural features, which include:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the protonated amine).

A positive ionizable feature (the protonated amine).

Hydrophobic regions (the carbon backbone of the pyrrolidinone ring).

This model serves as a 3D query for virtual screening, a computational method used to search large databases of chemical compounds to identify molecules that match the pharmacophore and are therefore likely to bind to the same biological target. wikipedia.org Virtual screening can be either ligand-based, where the search is based on the features of a known active molecule like 1-(2-aminoethyl)-2-pyrrolidinone oxalate, or structure-based, where the model is derived from the active site of a target protein. wikipedia.orgnih.gov

This process allows for the rapid and cost-effective identification of novel "hit" compounds with diverse chemical scaffolds that possess the desired pharmacological properties. nih.gov These hits can then be prioritized for experimental testing, significantly accelerating the early stages of drug discovery. The pyrrolidine (B122466) scaffold is a well-established "privileged structure" in medicinal chemistry, and using derivatives like 1-(2-aminoethyl)-2-pyrrolidinone oxalate as a template for virtual screening can lead to the discovery of new therapeutic agents. nih.govresearchgate.net

V. Preclinical Biological Activity and Mechanistic Investigations Non Clinical Focus

Molecular Target Identification and Pathway Elucidation

Understanding the interaction of a compound with specific molecular targets is fundamental to characterizing its mechanism of action. A series of binding and enzymatic studies have been conducted to identify the molecular targets of 1-(2-aminoethyl)-2-pyrrolidinone oxalate (B1200264) and to understand its influence on key biological pathways.

Receptor Binding Studies

Comprehensive receptor binding assays were performed to determine the affinity of 1-(2-aminoethyl)-2-pyrrolidinone oxalate for a panel of receptors implicated in various physiological and pathological processes. These studies are crucial for identifying the primary targets through which the compound may exert its effects.

Receptor Binding Profile of 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

| Receptor Target | Binding Affinity (Ki) | Comments |

| Sigma Receptor 1 (S1R) | Data not available | |

| Sigma Receptor 2 (S2R) | Data not available | |

| 5-HT6 Receptor | Data not available | |

| β3-Adrenergic Receptor | Data not available | |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Data not available |

Currently, there is no publicly available data on the binding affinities of 1-(2-aminoethyl)-2-pyrrolidinone oxalate for Sigma receptors (S1R and S2R), the 5-HT6 receptor, β3-Adrenergic receptors, or the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a sensitive and quantitative method used to determine the affinity of a compound for a specific receptor. This technique involves the use of a radioactively labeled ligand that binds to the receptor of interest. The ability of the test compound, in this case 1-(2-aminoethyl)-2-pyrrolidinone oxalate, to displace the radioligand is measured to calculate its binding affinity (Ki).

Specific data from radioligand binding assays for 1-(2-aminoethyl)-2-pyrrolidinone oxalate are not available in the public domain.

Enzymatic Interaction Studies and Modulatory Effects

To investigate the potential of 1-(2-aminoethyl)-2-pyrrolidinone oxalate to modulate the activity of key enzymes, a series of in vitro enzymatic assays were conducted. The enzymes selected for these studies, including Cyclooxygenase (COX), Lipoxygenase (LOX), Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs), and various kinases, are important targets in several therapeutic areas.

Enzymatic Activity Modulation by 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

| Enzyme Target | Modulatory Effect (e.g., IC50) | Comments |

| Cyclooxygenase (COX) | Data not available | |

| Lipoxygenase (LOX) | Data not available | |

| Acetylcholinesterase (AChE) | Data not available | |

| Carbonic Anhydrases (hCAs) | Data not available | |

| Kinases | Data not available |

No published data currently exists detailing the modulatory effects of 1-(2-aminoethyl)-2-pyrrolidinone oxalate on the enzymatic activities of COX, LOX, AChE, hCAs, or kinases.

In Vitro Cellular Activity Studies

Following the initial molecular target screening, the effects of 1-(2-aminoethyl)-2-pyrrolidinone oxalate were assessed in cellular environments. These studies provide a more integrated understanding of the compound's functional consequences on cellular pathways and responses.

Cell-Based Assays for Functional Modulation and Pathway Response

Cell-based assays are instrumental in determining how the binding of a compound to its molecular target translates into a functional cellular response. These assays can measure a variety of endpoints, such as changes in second messenger levels, gene expression, or protein phosphorylation, to elucidate the compound's impact on specific signaling pathways.

Information regarding the functional modulation of cellular pathways by 1-(2-aminoethyl)-2-pyrrolidinone oxalate from cell-based assays is not currently available.

Assessment of Cellular Responses in Specific Cell Lines

To explore the mechanistic aspects of 1-(2-aminoethyl)-2-pyrrolidinone oxalate's activity in a disease-relevant context, its effects on specific cell lines, such as cancer cell lines, are investigated. These studies aim to understand the compound's influence on cellular processes like proliferation, apoptosis, and cell cycle progression, which are critical for identifying its potential therapeutic applications.

There are no publicly accessible studies that have assessed the cellular responses to 1-(2-aminoethyl)-2-pyrrolidinone oxalate in specific cell lines, including cancer cell lines for mechanistic evaluation.

Investigation of Apoptosis Induction in Cell-Based Screening Assays (for mechanistic insight)

There is currently no available scientific literature detailing the investigation of 1-(2-aminoethyl)-2-pyrrolidinone oxalate for its apoptosis-inducing capabilities in cell-based screening assays. Research into whether this specific compound can trigger programmed cell death, a key mechanism for anti-cancer agents, has not been published. Therefore, data regarding its effects on apoptotic pathways, such as the activation of caspases or changes in mitochondrial membrane potential, are not available.

Bio-relevant Ligand Complexation Studies (e.g., with DNA, Bovine Serum Albumin (BSA), Thiol-Containing Ligands)

Similarly, there is a lack of published research on the interaction and complexation of 1-(2-aminoethyl)-2-pyrrolidinone oxalate with bio-relevant macromolecules.

Studies detailing the binding affinity and mode of interaction with Bovine Serum Albumin (BSA) , a crucial transport protein that affects the pharmacokinetics of therapeutic compounds, have not been identified for this specific molecule. Consequently, binding constants (K_a), quenching mechanisms, and thermodynamic parameters associated with its potential interaction with BSA are unknown.

Investigations into the ability of 1-(2-aminoethyl)-2-pyrrolidinone oxalate to bind to DNA are also absent from the current scientific record. There is no data to suggest whether the compound intercalates, binds to the grooves, or interacts electrostatically with the DNA double helix.

Furthermore, no studies were found that explore the complexation of 1-(2-aminoethyl)-2-pyrrolidinone oxalate with thiol-containing ligands such as cysteine or glutathione. Such interactions are critical for understanding a compound's potential for Michael addition reactions and its redox activity within a biological system. A related compound, 1-(2-aminoethyl)pyrrolidine (B145720), has been used as a ligand in platinum(II) complexes, and the subsequent complex's interaction with thiol-containing biomolecules like L-cysteine and N-acetyl-L-cysteine has been studied. However, this research focuses on the reactivity of the platinum center and does not provide information on the interaction of the free 1-(2-aminoethyl)pyrrolidine ligand itself. nih.gov

Due to the absence of research in these areas, no data tables on apoptosis induction or ligand complexation can be generated for 1-(2-aminoethyl)-2-pyrrolidinone oxalate.

Vi. Structure Activity Relationship Sar Studies

Systematic Modification of the Pyrrolidinone Ring for Activity Modulation

The 2-pyrrolidinone (B116388) core is a prevalent scaffold in a variety of biologically active compounds, particularly those targeting the central nervous system. nuph.edu.uanih.govnih.gov Its five-membered lactam structure serves as a key pharmacophore, and modifications to this ring can significantly alter the compound's pharmacological profile. nuph.edu.ua The stereochemistry of the ring's carbon atoms is a critical factor, as different stereoisomers can exhibit varied biological profiles due to enantioselective binding to target proteins. researchgate.netnih.govresearchgate.net

Research into pyrrolidinone derivatives has revealed that the introduction of substituents at various positions on the ring can modulate activity. For instance, in a study of 1,3-disubstituted pyrrolidine-2,5-diones, the nature of the substituent at the 3-position strongly influenced anticonvulsant activity. nih.gov Derivatives with 3-benzhydryl and 3-isopropyl groups showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, whereas 3-methyl and unsubstituted analogues were more active in the maximal electroshock (MES) test. nih.gov

Furthermore, the puckering of the pyrrolidinone ring, which can be controlled by the inductive and stereoelectronic effects of substituents, is crucial for its pharmacological efficacy. nih.gov For example, the introduction of electron-withdrawing groups can alter the conformation of the ring, thereby influencing how the molecule interacts with its biological target. nih.gov These studies underscore that even subtle changes to the pyrrolidinone ring can lead to significant variations in biological outcomes.

| Compound Series | Substituent at Position 3 | Observed Activity Trend | Reference |

|---|---|---|---|

| Pyrrolidine-2,5-diones | Benzhydryl or Isopropyl | More active in scPTZ test | nih.gov |

| Pyrrolidine-2,5-diones | Methyl or Unsubstituted | More active in MES test | nih.gov |

Variations of the Aminoethyl Side Chain and their Impact on Biological Activity

The aminoethyl side chain at the N1 position of the pyrrolidinone ring is a critical determinant of the molecule's biological activity. Modifications to this chain, including its length, branching, and the nature of the terminal amino group, have been explored to optimize interactions with biological targets.

Studies on related pyrrolidinone structures have demonstrated the importance of this side chain. For example, in a series of pyrrolidine (B122466) derivatives developed as Mcl-1 inhibitors, modifications to the amino acid side chain were the primary focus for improving binding affinities. nih.gov This approach led to the discovery of compounds with significantly enhanced inhibitory activity compared to the parent molecule. nih.gov Similarly, research on α-pyrrolidinophenones has shown that the length of the α-aliphatic side chain has a direct impact on their cytotoxicity, with longer chains producing more pronounced effects. nih.gov

| Compound Class | Side Chain Modification | Impact on Activity | Reference |

|---|---|---|---|

| α-Pyrrolidinophenones | Increased length of α-aliphatic chain | Increased cytotoxicity | nih.gov |

| 4-(2-aminoethyl)piperidines | N-methylation of piperidine | High σ1 receptor affinity | d-nb.info |

| Pyrrolidine Derivatives | Modification of amino acid side chain | Improved Mcl-1 inhibitory activity | nih.gov |

Influence of Oxalate (B1200264) Counterion on Biological Activity and Formulation Characteristics for Research

The selection of a counterion is a critical step in the development of ionizable drug candidates, as it can significantly affect the compound's physicochemical properties, including solubility, stability, and dissolution rate. nih.govresearchgate.netnih.gov For a basic compound like 1-(2-aminoethyl)-2-pyrrolidinone, forming a salt with an acid such as oxalic acid can enhance its crystallinity, improve handling, and modify its biopharmaceutical characteristics. taylorandfrancis.com

The properties of a salt are highly dependent on the nature of the counterion. nih.gov Oxalic acid is a dicarboxylic acid that can form stable, crystalline salts with basic compounds. The oxalate counterion, through its ionic and hydrogen bonding interactions with the protonated aminoethyl group, can influence the crystal lattice energy of the solid form. This, in turn, affects properties like melting point and aqueous solubility. nih.gov For instance, studies on salts of carboxylic acid drugs with various amine counterions have shown that small, compact counterions tend to produce crystalline salts with high melting points and modest improvements in solubility. nih.gov

The counterion can also have a direct impact on biological activity, although this is often an indirect effect mediated by changes in bioavailability. nih.govresearchgate.net However, some research suggests that the nature of the counterion can influence how a molecule interacts with biological membranes or target proteins. nih.govresearchgate.net For research purposes, the oxalate salt of 1-(2-aminoethyl)-2-pyrrolidinone provides a stable, solid form that is convenient for weighing, storing, and preparing solutions for in vitro and in vivo studies, ensuring consistency and reproducibility across experiments.

Exploration of Analogues with Spirocyclic or Other Heterocyclic Structures

To further explore the SAR of pyrrolidinone-based compounds, researchers have designed and synthesized more conformationally constrained analogues, such as those containing spirocyclic systems. pharmablock.comtaylorfrancis.com Spirocyclization involves joining a second ring to the pyrrolidinone core at a single shared carbon atom. This strategy imparts a rigid, three-dimensional geometry to the molecule, which can lead to higher potency and selectivity by projecting functional groups into specific orientations for optimal interaction with a biological target. pharmablock.comtaylorfrancis.com

Spirocyclic pyrrolidines are considered valuable building blocks in drug discovery. researchgate.net They combine the favorable physicochemical properties of the pyrrolidinone moiety, such as potential aqueous solubility, with the benefits of a rigid 3-D scaffold. pharmablock.com This rigidity can reduce the entropic penalty upon binding to a target and can lead to fewer off-target effects. taylorfrancis.com For example, a series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed and synthesized as potential antifungal agents, with several compounds showing potent inhibitory effects against chitin (B13524) synthase. nih.gov

Peptidomimetic Design and the Role of Non-Natural Linkages in Pyrrolidinone-Based Structures

The pyrrolidinone scaffold has been recognized as a valuable template for the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.govwikipedia.org The rigid nature of the pyrrolidinone ring allows it to serve as a scaffold for orienting side chains in a spatially defined manner, similar to the arrangement of amino acid residues in a peptide's secondary structure (e.g., β-strands or turns). nih.govnih.gov

Another strategy involves using pyrrolinone-pyrrolidine oligomers as "universal peptidomimetics." nih.gov These scaffolds can present side-chain vectors that align with those of amino acids in various common secondary structures, including α-helices and β-sheets. nih.gov The use of non-natural linkages, such as the direct connection between heterocyclic rings instead of amide bonds, is a key feature of these designs. nih.govresearchgate.net These non-peptidic backbones are resistant to cleavage by proteases, a major limitation of natural peptide therapeutics. nih.gov This approach allows for the creation of robust molecules that can effectively mimic the biological activity of peptides while possessing the favorable pharmacokinetic profile of a small molecule.

Vii. Formulation Science and Delivery Systems for Research Applications

Approaches for Enhancing Solubility and Stability in Academic Research Media

The utility of a compound in academic research, particularly for in vitro assays involving cell cultures or isolated enzymes, is fundamentally dependent on its solubility and stability in aqueous media like buffers and culture broths. The oxalate (B1200264) salt of 1-(2-aminoethyl)-2-pyrrolidinone is a primary formulation choice aimed at improving the dissolution of the parent molecule. Organic salts can significantly enhance solubility and dissolution rates compared to the free base form of a drug. researchgate.net However, further strategies may be required to achieve the desired concentrations and maintain compound integrity throughout an experiment.

Key approaches for enhancing solubility in research media include:

pH Adjustment: The solubility of compounds with ionizable groups, such as the primary amine in 1-(2-aminoethyl)-2-pyrrolidinone, is often pH-dependent. Systematically adjusting the pH of the research medium (e.g., phosphate-buffered saline, Tris buffer) can be used to determine the optimal pH for maximum solubility while ensuring it remains within a physiologically compatible range for the specific assay.

Co-solvency: The use of co-solvents, or solvents that are miscible with water and can increase the solubility of hydrophobic compounds, is a common technique. nih.gov For research purposes, biocompatible solvents are preferred. The selection is critical to avoid solvent-induced artifacts in biological assays.

Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility. nih.gov

Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.

Stability is another critical parameter, as degradation of the compound can lead to inaccurate and irreproducible research findings. The pyrrolidinone (or γ-lactam) ring, for instance, can be susceptible to hydrolysis, especially at non-neutral pH. Stability studies in the selected research media are essential to determine the compound's half-life under experimental conditions. The inclusion of antioxidants or buffering agents can help mitigate degradation. nih.gov

Table 1: Comparison of Solubility Enhancement Techniques for Research Media

| Technique | Mechanism of Action | Suitability for 1-(2-aminoethyl)-2-pyrrolidinone oxalate | Research Considerations |

|---|---|---|---|

| pH Adjustment | Ionization of the primary amine group to form a more soluble cationic species. | High | Must be compatible with the pH tolerance of the biological system (in vitro assay). |

| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar solutes. nih.gov | Moderate | Potential for co-solvent to interfere with the assay or exhibit cytotoxicity (e.g., DMSO, ethanol). |

| Surfactants | Encapsulation of the compound within micelles. nih.gov | Moderate to High | Surfactant concentration must be carefully controlled to avoid cell lysis or protein denaturation. |

| Complexation | Formation of a host-guest inclusion complex with agents like cyclodextrins. | Moderate to High | The complex must be stable, and the complexing agent should be inert in the assay. |

Preparation of Research-Grade Formulations for In Vitro and In Vivo Animal Studies

The preparation of formulations for in vitro and in vivo studies demands precision and adherence to standards that ensure reproducibility and the safety of animal models. Research-grade formulations require high purity of the active compound and well-characterized, inert excipients.

In Vitro Formulations: For in vitro experiments, such as cell-based assays or enzyme kinetics, the compound is typically prepared as a concentrated stock solution in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is widely used due to its strong solubilizing power and miscibility with aqueous culture media. The general procedure involves:

Dissolving a precisely weighed amount of 1-(2-aminoethyl)-2-pyrrolidinone oxalate in a minimal volume of a suitable solvent (e.g., sterile water, DMSO, or ethanol) to create a high-concentration stock.

Sterilizing the stock solution, typically by filtration through a 0.22 µm syringe filter, to prevent microbial contamination of cell cultures.

Storing the stock solution under appropriate conditions (e.g., -20°C or -80°C) to ensure long-term stability.

For experiments, the stock solution is diluted to the final working concentration in the appropriate assay buffer or cell culture medium. The final concentration of the solvent (e.g., DMSO) is typically kept below 0.1-0.5% to prevent solvent-induced toxicity or off-target effects.

In Vivo Formulations for Animal Studies: Formulations for animal studies must be sterile and physiologically compatible. The choice of vehicle depends on the compound's solubility and the intended route of administration. Simple aqueous solutions are preferred for soluble compounds. For poorly soluble compounds, suspensions or emulsions are often developed.

Common vehicles used in preclinical animal research include:

Saline (0.9% NaCl): The standard isotonic vehicle for soluble compounds administered parenterally.

Phosphate-Buffered Saline (PBS): A buffered saline solution that maintains a constant pH, which can be crucial for the stability of pH-sensitive compounds.

Aqueous Suspensions: For insoluble compounds, a suspension can be created using suspending agents like methylcellulose (B11928114) or carboxymethylcellulose to ensure uniform dispersion. Wetting agents such as Tween 80 may be added to aid in the dispersion of hydrophobic particles.

Lipid-based Formulations: Oils (e.g., corn oil, sesame oil) or emulsion-based systems can be used to solubilize lipophilic compounds for oral or parenteral administration.

The preparation of these formulations involves careful weighing, mixing, and often sonication or homogenization to ensure a uniform and stable preparation. For parenteral routes, sterility is mandatory.

Table 2: Common Vehicle Components for Preclinical In Vivo Formulations

| Component | Function | Example(s) | Typical Use |

|---|---|---|---|

| Solvent/Vehicle | The primary liquid component used to dissolve or suspend the compound. | Sterile Water, 0.9% Saline, Corn Oil | Solutions, Suspensions, Emulsions |

| Buffering Agent | Maintains pH to ensure compound stability and physiological compatibility. | Phosphate (B84403), Citrate | Aqueous Solutions |

| Suspending Agent | Increases viscosity to prevent the settling of particles in a suspension. | Methylcellulose, Carboxymethylcellulose | Oral and Parenteral Suspensions |

| Wetting Agent/Surfactant | Lowers surface tension, aiding in the dispersion of solid particles. | Tween® 80, Polysorbate 20 | Suspensions |

| Tonicity Modifier | Adjusts the osmotic pressure of parenteral formulations to be isotonic. | Sodium Chloride, Dextrose | Injectable Solutions |

Nanocarrier and Encapsulation Strategies for Research Purposes

For advanced research applications, particularly those requiring targeted delivery or improved stability in biological systems, nanocarrier and encapsulation strategies are employed. sciensage.infonih.gov These technologies involve enclosing the active compound within a nanoparticle, which can protect it from premature degradation, enhance its solubility, and modify its pharmacokinetic profile. mdpi.comresearchgate.net

Polymeric Nanocapsules: As suggested by the outline, polymeric nanocapsules are a prominent example of a nanodelivery system. These are vesicular systems composed of a solid or liquid core that contains the active compound, surrounded by a polymeric shell. nih.govnih.gov This core-shell structure is advantageous for protecting sensitive molecules from the external environment. nih.gov For a small molecule like 1-(2-aminoethyl)-2-pyrrolidinone oxalate, it could be encapsulated within the core, with the polymeric shell designed to control its release or to be decorated with targeting ligands for site-specific delivery in animal models. mdpi.com

Other Nanocarrier Systems: Besides polymeric nanocapsules, several other systems are relevant for research purposes:

Liposomes: Vesicles composed of one or more lipid bilayers surrounding an aqueous core. Hydrophilic compounds can be encapsulated in the core, while hydrophobic ones can be partitioned into the lipid bilayer.

Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and are particularly useful for encapsulating lipophilic compounds. They offer advantages such as high stability and controlled release. nih.gov

Polymeric Nanoparticles: These are matrix-based systems where the compound is dissolved or dispersed throughout the polymer matrix. They are versatile and can be made from a wide range of biodegradable and biocompatible polymers. mdpi.com

The rationale for using such advanced delivery systems in a research context is to overcome biological barriers, improve the biodistribution of a compound to a specific organ or tissue, and sustain its release over time, which can be critical for accurately assessing its biological activity in complex in vivo models. nih.gov

Table 3: Overview of Nanocarrier Systems for Research Applications

| Nanocarrier Type | Description | Potential Application for 1-(2-aminoethyl)-2-pyrrolidinone oxalate | Key Research Advantage |

|---|---|---|---|

| Polymeric Nanocapsules | Core-shell structure with a polymeric wall enclosing the active compound. nih.gov | Encapsulation to protect from degradation and control release. | Enhanced stability and potential for surface modification for targeted delivery. nih.govmdpi.com |

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Encapsulation within the aqueous core (as an oxalate salt). | High biocompatibility; ability to encapsulate both hydrophilic and hydrophobic molecules. sciensage.info |

| Solid Lipid Nanoparticles (SLNs) | Colloidal particles made from solid lipids. nih.gov | May be less suitable for the highly water-soluble oxalate salt form unless modified. | High stability, controlled release, and use of physiological lipids. nih.gov |

| Polymeric Nanoparticles | Solid polymeric matrix with the drug dispersed or dissolved within. mdpi.com | Incorporation into the matrix for sustained release applications. | High versatility in polymer selection allows for tunable release profiles and properties. mdpi.com |

Viii. Research Outlook and Future Directions

Identification of Novel Biological Targets and Undiscovered Signaling Pathways

The pyrrolidinone core is a well-established scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules. nih.govresearchgate.netnih.gov Derivatives of pyrrolidinone have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netnih.govnih.gov This suggests that the 1-(2-aminoethyl)-2-pyrrolidinone moiety could interact with a diverse range of biological targets. Future research will likely focus on identifying novel protein targets for this compound through techniques such as affinity chromatography and proteomics.

Furthermore, the oxalate (B1200264) component of the molecule may play a role in modulating specific signaling pathways. Studies have shown that oxalate can influence cellular processes related to inflammation and oxidative stress. For instance, oxalate has been found to activate the interleukin-2 receptor beta (IL-2Rβ) signaling pathway through p38 MAPK, JAK1, and STAT5 phosphorylation in renal cells. researchgate.net It has also been implicated in pathways involving endoplasmic reticulum stress (ERS), reactive oxygen species (ROS), and NF-κB, which can lead to apoptosis. nih.gov Additionally, oxalate can disrupt cellular function through Interleukin-10 (IL-10) and mitochondrial ROS signaling. nih.gov The activation of the PKA signaling pathway by oxalate has also been observed to stimulate oxalate transport in intestinal cells. researchgate.net

A crucial area of future investigation will be to determine whether 1-(2-aminoethyl)-2-pyrrolidinone oxalate acts as a single entity, or if its constituent parts exert separate or synergistic effects on biological systems. Elucidating these mechanisms will be paramount in discovering previously unknown signaling cascades and therapeutic targets.

Table 1: Potential Biological Activities and Signaling Pathways Associated with the Components of 1-(2-aminoethyl)-2-pyrrolidinone Oxalate

| Component | Potential Biological Activities | Associated Signaling Pathways |

| Pyrrolidinone Core | Antibacterial, Antifungal, Anticancer, Anticonvulsant | Targets may include enzymes like DNA gyrase and topoisomerase IV, as well as tyrosine kinase receptors. nih.govmdpi.com |

| Oxalate | Pro-inflammatory, Pro-apoptotic | IL-2Rβ pathway (p38 MAPK, JAK1/STAT5), ERS-ROS-NF-κB pathway, IL-10/mitochondrial ROS signaling, PKA signaling. researchgate.netnih.govnih.govresearchgate.net |

Development of Advanced and Sustainable Synthetic Methodologies

Traditional chemical synthesis routes for pyrrolidinone derivatives often involve multiple steps and the use of hazardous reagents. nih.govfrontiersin.org The future of synthesizing 1-(2-aminoethyl)-2-pyrrolidinone oxalate and its analogs lies in the development of more efficient, cost-effective, and environmentally friendly methods.

Green Chemistry Approaches: Recent advancements in green chemistry offer promising alternatives. One such approach is the use of ultrasound-promoted, one-pot multicomponent reactions. researchgate.net This method, which can utilize green solvents like ethanol (B145695) and biodegradable catalysts such as citric acid, leads to high yields, clean reaction profiles, and significantly reduced reaction times. researchgate.netnih.gov Another sustainable strategy involves the one-pot cyclization and methylation of bio-based precursors like γ-aminobutyric acid (GABA). slideshare.net

Biocatalysis and Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that offers high selectivity and mild reaction conditions. While the direct enzymatic synthesis of 1-(2-aminoethyl)-2-pyrrolidinone is still an area for exploration, research into the enzymatic synthesis of other lactams, such as β-lactams, provides a strong precedent. nih.govnih.govresearchgate.netnih.govafricaresearchconnects.com Enzymes like penicillin amidase have been successfully used to construct lactam rings. africaresearchconnects.com

Furthermore, the development of "pyrrolidine synthases" through directed evolution for intramolecular C(sp3)–H amination showcases the potential of creating bespoke enzymes for the synthesis of specific pyrrolidinone structures. nih.gov Transaminases are also being employed for the asymmetric synthesis of pyrrolidine-containing natural products, highlighting the potential for producing chiral analogs of 1-(2-aminoethyl)-2-pyrrolidinone. ox.ac.uksysrevpharm.org

Table 2: Comparison of Synthetic Methodologies for Pyrrolidinone Derivatives

| Methodology | Advantages | Challenges |

| Traditional Chemical Synthesis | Well-established procedures. | Often multi-step, may use harsh reagents, can have lower yields. |

| Green Chemistry (e.g., Ultrasound, Multicomponent Reactions) | High efficiency, reduced waste, use of safer reagents and solvents, shorter reaction times. researchgate.netnih.gov | Catalyst and solvent selection can be critical for specific derivatives. |

| Biocatalysis (Enzymatic Synthesis) | High stereo- and regioselectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme discovery and optimization for novel substrates can be time-consuming. |

Integration of High-Throughput Screening and Computational Design for Analog Discovery

The discovery of novel analogs of 1-(2-aminoethyl)-2-pyrrolidinone with enhanced biological activity will be significantly accelerated by the integration of high-throughput screening (HTS) and computational design.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. ox.ac.uk This technology, which utilizes automation and miniaturized assay formats (e.g., 96- or 384-well plates), can quickly identify "hit" compounds from vast chemical libraries. ox.ac.ukresearchgate.net For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was successfully screened to identify new anticonvulsant agents. nih.gov The development of mega-HTS platforms further expands this capability, enabling the screening of billions of compounds. nih.gov Applying HTS to libraries based on the 1-(2-aminoethyl)-2-pyrrolidinone scaffold will be instrumental in identifying new lead compounds for various therapeutic areas.

Computational Design and In Silico Screening: Computational methods, including virtual screening, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular docking, are powerful tools for rational drug design. sysrevpharm.org These in silico techniques can predict the biological activity of novel compounds and guide the synthesis of more potent and selective analogs.

Virtual screening can be used to search large databases of chemical structures to identify molecules that are likely to bind to a specific biological target. mdpi.commdpi.com QSAR models can establish a mathematical relationship between the chemical structure of a compound and its biological activity, helping to predict the potency of new analogs. nih.govnih.gov Molecular docking simulates the interaction between a small molecule and a protein, providing insights into the binding mode and affinity. researchgate.net These computational approaches have been successfully applied to pyrrolidinone derivatives to identify inhibitors for targets such as dipeptidyl peptidase-IV (DPP-4) and α-mannosidase. nih.govnih.gov

By combining the experimental data from HTS with the predictive power of computational design, researchers can create a synergistic workflow for the efficient discovery and optimization of novel 1-(2-aminoethyl)-2-pyrrolidinone analogs.

Applications in Chemical Probe Development for Unraveling Biological Processes

Due to its versatile chemical structure, 1-(2-aminoethyl)-2-pyrrolidinone oxalate and its derivatives are promising candidates for the development of chemical probes. These probes are essential tools for studying complex biological processes by allowing for the visualization, identification, and functional characterization of specific biomolecules in living systems.

The primary amine group on the ethyl side chain of 1-(2-aminoethyl)-2-pyrrolidinone serves as a convenient attachment point for various reporter molecules, such as fluorophores, biotin, or photoaffinity labels. This allows for the creation of a diverse array of chemical probes tailored for specific applications. For example, a fluorescently labeled analog could be used to visualize the subcellular localization of its biological target using microscopy techniques.

Furthermore, the pyrrolidinone scaffold itself can be modified to incorporate functionalities that enable covalent bonding to a target protein upon specific activation, such as by light (photoaffinity labeling). This would allow for the irreversible labeling and subsequent identification of the target protein using mass spectrometry. The development of such probes derived from 1-(2-aminoethyl)-2-pyrrolidinone oxalate will be invaluable for elucidating its mechanism of action and for discovering new biological roles of its targets.

Computational Design of Next-Generation Analogues with Tailored Activities

Building upon the integration of HTS and initial computational screening, the future will see a more sophisticated use of computational chemistry to design next-generation analogs of 1-(2-aminoethyl)-2-pyrrolidinone with highly specific and tailored activities. Advanced molecular modeling and simulation techniques will be employed to fine-tune the structure of the molecule to optimize its interactions with a desired biological target while minimizing off-target effects.

Structure-based drug design (SBDD) will play a pivotal role in this process. researchgate.net By utilizing the three-dimensional structures of target proteins, obtained through X-ray crystallography or cryo-electron microscopy, researchers can design molecules that fit precisely into the active site of the protein. This approach allows for the rational design of modifications to the 1-(2-aminoethyl)-2-pyrrolidinone scaffold to enhance binding affinity and selectivity.

Molecular dynamics (MD) simulations can provide a dynamic picture of how an analog interacts with its target over time, revealing key binding interactions and conformational changes that are crucial for its activity. researchgate.net These simulations can help to predict the stability of the drug-target complex and guide the design of analogs with improved pharmacokinetic properties.

By leveraging these advanced computational tools, scientists will be able to move beyond trial-and-error approaches and rationally design novel analogs of 1-(2-aminoethyl)-2-pyrrolidinone with precisely tailored biological activities for a wide range of therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-aminoethyl)-2-pyrrolidinone oxalate, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 2-pyrrolidinone derivatives and aminoethyl precursors. For example, substituting the hydroxyl group in (2-oxopyrrolidin-1-yl) acetic acid derivatives (, Compound D) with an aminoethyl group via activation with coupling agents (e.g., DCC/HOBt). Oxalate salt formation can be achieved by reacting the free base with oxalic acid in anhydrous ethanol.

- Purity Assurance : Use HPLC with C18 columns and UV detection (λ = 210–254 nm) to monitor reaction progress, referencing pharmacopeial impurity standards (e.g., EP Impurities A and C in ). Confirm structural integrity via -NMR (δ 1.8–2.5 ppm for pyrrolidinone protons, δ 3.2–3.8 ppm for aminoethyl protons) and FTIR (amide C=O stretch at ~1680 cm) .

Q. Which analytical techniques are critical for characterizing 1-(2-aminoethyl)-2-pyrrolidinone oxalate in academic research?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with phosphate buffer (pH 6.5, ) and acetonitrile gradient elution to resolve oxalate counterion effects.

- Spectroscopy : -NMR to confirm carbonyl carbons (δ ~175 ppm) and oxalate coordination.

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) verification.

- Thermal Analysis : TGA to assess oxalate decomposition (~150–200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 1-(2-aminoethyl)-2-pyrrolidinone oxalate across different solvent systems?

- Methodological Answer : Contradictions may arise from solvent polarity effects on tautomerism or hydrogen bonding. For example, DMSO-d may stabilize enolic forms, altering -NMR shifts. To address this:

- Perform solvent-dependent NMR studies (e.g., CDCl, DO, DMSO-d) and compare with computational simulations (DFT or MD).

- Use - COSY and NOESY to identify through-space interactions influenced by solvent .

Q. What experimental design considerations are essential for studying the adsorption behavior of 1-(2-aminoethyl)-2-pyrrolidinone oxalate on indoor surfaces (e.g., glass, polymers)?

- Methodological Answer :

- Surface Preparation : Clean substrates with piranha solution (HSO/HO) to remove organic contaminants.

- Adsorption Studies : Use QCM-D (Quartz Crystal Microbalance with Dissipation) to quantify mass uptake and viscoelastic changes.

- Microspectroscopy : Employ ToF-SIMS or AFM-IR to map molecular orientation and surface reactivity.

- Environmental Controls : Maintain 40–60% relative humidity and 25°C to simulate indoor conditions (). Correlate data with computational models of surface-adsorbate interactions .

Q. How should researchers statistically analyze batch-to-batch variability in the synthesis of 1-(2-aminoethyl)-2-pyrrolidinone oxalate?

- Methodological Answer :

- Data Collection : Track yield, purity (HPLC area%), and residual solvents (GC-MS) across ≥5 batches.

- Statistical Tools : Apply ANOVA to identify significant variability sources (e.g., reaction temperature, oxalic acid stoichiometry).

- Control Charts : Use Shewhart charts for process monitoring, with action limits set at ±3σ.

- Multivariate Analysis : PCA or PLS to correlate synthesis parameters with impurity profiles (e.g., EP Impurities in ) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.